

# Application Notes and Protocols for Studying Metabolic Reprogramming Using BAY-179

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] One of the key metabolic pathways often dysregulated in cancer is oxidative phosphorylation (OXPHOS). Mitochondrial Complex I, the first and largest enzyme of the electron transport chain, is a critical component of OXPHOS. Its inhibition presents a promising therapeutic strategy to disrupt cancer cell metabolism.

**BAY-179** is a potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I. [3] It serves as an excellent chemical probe for studying the biological consequences of Complex I inhibition and its role in metabolic reprogramming. This document provides detailed application notes and protocols for utilizing **BAY-179** to investigate metabolic reprogramming in cancer cells.

Mechanism of Action: **BAY-179** specifically inhibits the NADH dehydrogenase activity of Complex I, blocking the transfer of electrons from NADH to ubiquinone. This disruption of the electron transport chain leads to decreased oxygen consumption, a reduction in mitochondrial ATP production, and a subsequent shift towards glycolysis to meet cellular energy demands. A structurally related but inactive compound, BAY-070, is available as a negative control for experiments.[4]



# **Quantitative Data Summary**

Inhibition of Complex I by compounds such as **BAY-179** induces significant changes in cellular metabolism. The following tables summarize representative quantitative data obtained from studies with well-characterized Complex I inhibitors, which are expected to be similar to the effects of **BAY-179**.

Table 1: Potency of BAY-179 Across Different Species[3]

Species	Cell Line	Assay	IC50 (nM)
Human	H1299 (lung carcinoma)	Cellular ATP reduction	79
Mouse	CT26 (colon carcinoma)	Cellular ATP reduction	38
Rat	H4IIE (hepatoma)	Cellular ATP reduction	27
Dog	MDCK (kidney epithelial)	Cellular ATP reduction	47

Table 2: Representative Metabolic Effects of Complex I Inhibition

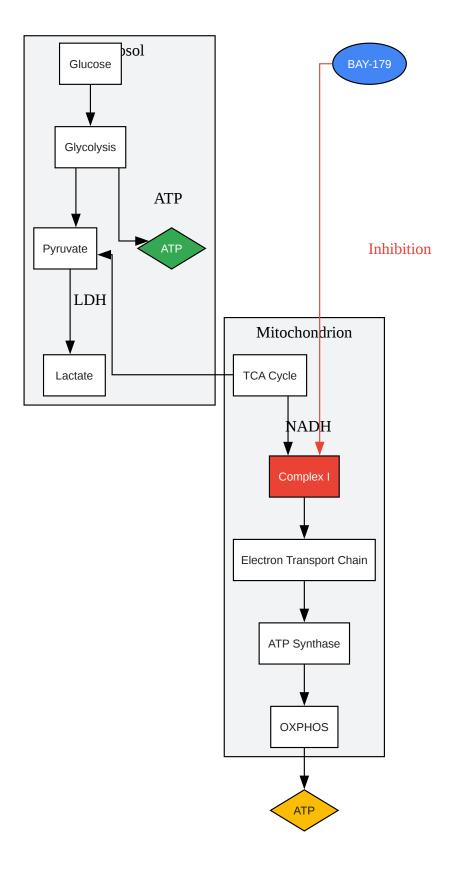


Parameter	Assay	Cell Line	Treatment	Result	Reference
Oxygen Consumption Rate (OCR)	Seahorse XF	T-ALL cells	IACS-010759 (Complex I inhibitor)	Dose- dependent decrease in basal and maximal OCR	[5]
Extracellular Acidification Rate (ECAR)	Seahorse XF	Colorectal & Gastric Cancer Cells	IACS-010759	Significant increase in glyco-ATP production rate	[6]
Cellular ATP Levels	Luminescenc e Assay	HL-60 (leukemia)	Rotenone (Complex I inhibitor)	Dose- dependent decrease, ~36% reduction at 500 nM	[7]
Lactate Production	Colorimetric Assay	Colorectal & Gastric Cancer Cells	IACS-010759	Increased lactate production	[8]

# Signaling Pathways and Experimental Workflows Signaling Pathway: Inhibition of Complex I and Metabolic Reprogramming

The inhibition of Complex I by **BAY-179** initiates a cascade of metabolic changes. The immediate effect is the blockage of the electron transport chain, leading to a decrease in the proton gradient across the inner mitochondrial membrane and consequently, reduced ATP synthesis via OXPHOS. To compensate for this energy deficit, cells upregulate glycolysis, leading to increased glucose uptake and conversion of pyruvate to lactate.





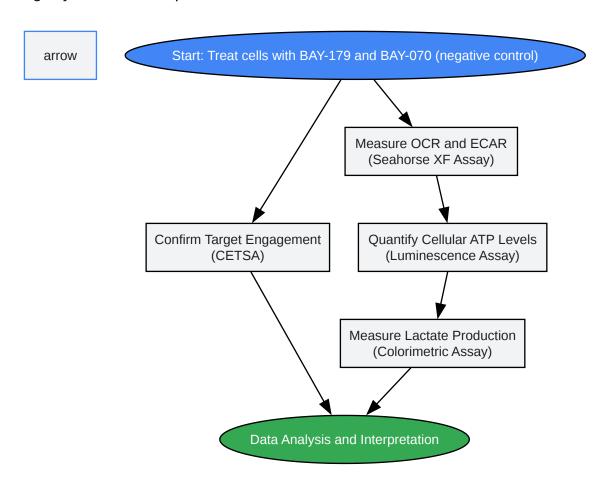
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Caption: Inhibition of Complex I by **BAY-179** blocks OXPHOS, leading to a compensatory upregulation of glycolysis.

# **Experimental Workflow: Studying Metabolic Reprogramming**

A logical workflow to characterize the metabolic effects of **BAY-179** involves confirming target engagement, assessing the functional consequences on cellular respiration and glycolysis, and measuring key metabolic endpoints.



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Caption: Experimental workflow for investigating the metabolic effects of **BAY-179**.

# **Experimental Protocols**



# **Cellular Thermal Shift Assay (CETSA) for Target Engagement**

This protocol is to confirm the direct binding of BAY-179 to Complex I in a cellular environment.

#### Materials:

- Cancer cell line of interest
- BAY-179 and BAY-070 (negative control)
- DMSO (vehicle control)
- PBS (Phosphate Buffered Saline)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibody against a Complex I subunit (e.g., NDUFS1)
- Secondary antibody conjugated to HRP
- · Chemiluminescence substrate
- · Thermal cycler
- Western blot equipment

- · Cell Treatment:
  - Culture cells to ~80% confluency.
  - Treat cells with the desired concentration of **BAY-179**, BAY-070, or DMSO for 1-2 hours.
- Heat Shock:
  - Harvest and wash the cells with PBS.



- Resuspend the cell pellet in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

#### Cell Lysis:

- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

#### · Western Blotting:

- Collect the supernatant containing the soluble protein fraction.
- Determine protein concentration using a BCA or Bradford assay.
- Perform SDS-PAGE and Western blotting using an antibody against a Complex I subunit.
- Detect the protein bands using a chemiluminescence imager.

#### Data Analysis:

 Quantify the band intensities. Increased thermal stability of the target protein in the presence of BAY-179 (i.e., more soluble protein at higher temperatures) compared to the DMSO and BAY-070 controls indicates target engagement.

### Seahorse XF Analyzer Assay for OCR and ECAR

This assay measures the two major energy-producing pathways: oxidative phosphorylation (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).

#### Materials:

- Seahorse XF Analyzer (e.g., XFe96)
- Seahorse XF Cell Culture Microplates



- Seahorse XF Calibrant
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- **BAY-179**, BAY-070
- Oligomycin (ATP synthase inhibitor)
- FCCP (uncoupling agent)
- Rotenone/Antimycin A (Complex I/III inhibitors)

- Cell Seeding:
  - Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.
- Sensor Cartridge Hydration:
  - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
- Cell Treatment and Assay Preparation:
  - On the day of the assay, replace the culture medium with pre-warmed assay medium.
  - Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
  - Load the injector ports of the hydrated sensor cartridge with BAY-179, oligomycin, FCCP, and rotenone/antimycin A.
- Seahorse XF Analysis:
  - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
  - Run the assay protocol, which will measure baseline OCR and ECAR, followed by sequential injections of the compounds.



- Data Analysis:
  - Normalize the data to cell number or protein content.
  - Calculate key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration) and glycolysis (basal glycolysis, glycolytic capacity). A decrease in OCR and a compensatory increase in ECAR upon BAY-179 injection are expected.

# **Cellular ATP Quantification Assay**

This protocol measures the total cellular ATP levels, which are expected to decrease upon Complex I inhibition.

#### Materials:

- Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
- White-walled 96-well plates
- Luminometer
- Cancer cell line of interest
- BAY-179, BAY-070, and DMSO

- Cell Seeding and Treatment:
  - Seed cells in a white-walled 96-well plate and allow them to adhere.
  - Treat cells with a dose-range of BAY-179, BAY-070, or DMSO for the desired time period (e.g., 6, 24 hours).
- ATP Measurement:
  - Equilibrate the plate and the ATP assay reagent to room temperature.



- Add the ATP assay reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure luminescence using a luminometer.
  - A decrease in luminescence in BAY-179-treated cells compared to controls indicates a reduction in cellular ATP levels.

# **Lactate Production Assay**

This protocol quantifies the amount of lactate secreted into the cell culture medium, which is expected to increase due to the upregulation of glycolysis.

#### Materials:

- · Colorimetric or fluorometric lactate assay kit
- Clear 96-well plates
- Microplate reader
- · Cancer cell line of interest
- BAY-179, BAY-070, and DMSO

- Cell Seeding and Treatment:
  - Seed cells in a 96-well plate and allow them to adhere.
  - Treat cells with BAY-179, BAY-070, or DMSO for the desired time period.
- Sample Collection:



- Collect the cell culture medium from each well.
- Lactate Measurement:
  - Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a colored or fluorescent product.
  - Prepare a standard curve using the provided lactate standard.
- Data Acquisition and Analysis:
  - Measure the absorbance or fluorescence using a microplate reader.
  - Calculate the lactate concentration in each sample using the standard curve.
  - Normalize the results to cell number or protein content. An increase in lactate concentration in the medium of BAY-179-treated cells is expected.

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